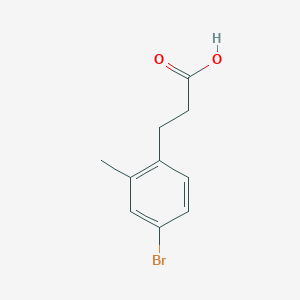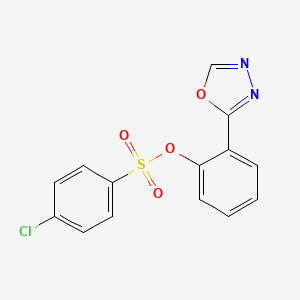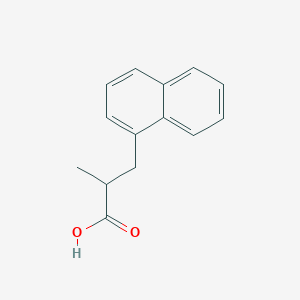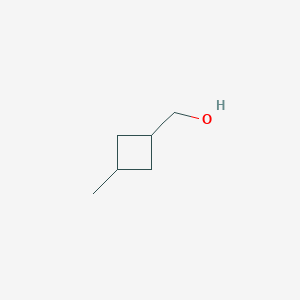
3-(4-Bromo-2-methylphenyl)propanoic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-(4-Bromo-2-methylphenyl)propanoic acid consists of a propanoic acid moiety (a three-carbon chain with a carboxylic acid group) attached to a 4-bromo-2-methylphenyl group. The bromine atom is substituted at the para position of the phenyl ring. The compound’s InChI code is: 1S/C10H11BrO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Enantioseparation in Chromatography
Research by Jin et al. (2020) focused on the enantioseparation of isomeric 2-(methylphenyl)propanoic acids, which includes compounds structurally related to 3-(4-Bromo-2-methylphenyl)propanoic acid, using countercurrent chromatography. This study demonstrates the potential of these compounds in chromatographic applications, particularly in the separation of enantiomers, a crucial process in pharmaceutical and chemical industries (Yang Jin, Honglei Bao, Wenyu Sun, & Shengqiang Tong, 2020).
Electroreductive Radical Cyclization
In a study by Esteves et al. (2005), the electroreductive radical cyclization of compounds structurally similar to 3-(4-Bromo-2-methylphenyl)propanoic acid was investigated. This research highlights the potential of such compounds in synthetic organic chemistry, particularly in the formation of cyclic compounds through electrochemical methods (A. Esteves, D. M. Goken, L. Klein, Luís F. M. Leite, M. J. Medeiros, & D. Peters, 2005).
Discovery of New Phenolic Compounds
Ren et al. (2021) identified new phenolic compounds, structurally related to 3-(4-Bromo-2-methylphenyl)propanoic acid, from the leaves of Eucommia ulmoides Oliv. These findings contribute to the field of natural product chemistry and highlight the potential of these compounds in anti-inflammatory research (Xiaolei Ren, Zhu-zhen Han, Leixin Song, Zi-Yang Lv, Ying-bo Yang, Ying Xiao, & Zi-Jia Zhang, 2021).
Synthesis and Catalysis
He Chong-heng (2010) reported on the synthesis of 2-(4-methylphenyl)propanoic acid, a compound similar to 3-(4-Bromo-2-methylphenyl)propanoic acid, using a zinc acetate and cuprous chloride catalyst. This research is significant for the chemical industry, demonstrating a method for synthesizing structurally related compounds (He Chong-heng, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-bromo-2-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATJZPRBPBDIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-methylphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol](/img/structure/B3118554.png)
![1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B3118561.png)
![(1S,2R,5S,7R,9S,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B3118565.png)
![(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B3118577.png)
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B3118583.png)



![2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B3118598.png)

